JNK Isoform Selectivity: IQ-3 Preferentially Binds JNK3, Contrasting with SP600125's Inverse Selectivity Profile
IQ-3 exhibits a clear thermodynamic preference for JNK3 over JNK1 and JNK2. The dissociation constant (Kd) for JNK3 is 66 nM, which is 3.6-fold lower (tighter binding) than for JNK1 (240 nM) and 4.4-fold lower than for JNK2 (290 nM) . In contrast, the broad-spectrum inhibitor SP600125 demonstrates the inverse selectivity pattern: IC50 values of 40 nM for JNK1 and JNK2 versus 90 nM for JNK3, representing a 2.25-fold preference for JNK1/2 over JNK3 . The ratio of JNK3 affinity to JNK1 affinity differs by >8-fold between IQ-3 and SP600125, fundamentally altering the downstream signaling consequences in cellular models where JNK3-specific functions are interrogated.
| Evidence Dimension | JNK isoform binding affinity (Kd or IC50) |
|---|---|
| Target Compound Data | JNK3 Kd = 66 nM; JNK1 Kd = 240 nM; JNK2 Kd = 290 nM. JNK3/JNK1 selectivity ratio = 3.6. |
| Comparator Or Baseline | SP600125: JNK3 IC50 = 90 nM; JNK1 IC50 = 40 nM; JNK2 IC50 = 40 nM. JNK3/JNK1 selectivity ratio = 0.44 (inverse selectivity). |
| Quantified Difference | IQ-3 favors JNK3 by 3.6-fold; SP600125 favors JNK1/2 by 2.25-fold. Net selectivity difference: approximately 8.1-fold in JNK3 discrimination. |
| Conditions | IQ-3 Kd determined by KINOMEscan competition binding assay with 12-point half-log dilution series (100 μM max). SP600125 IC50 determined in cell-free kinase activity assays. |
Why This Matters
For researchers studying JNK3-specific signaling in neurodegeneration or inflammation, IQ-3 provides JNK3-directed inhibition while SP600125 would preferentially suppress JNK1/2, leading to opposite biological conclusions.
